molecular formula C17H17ClFN3O B2955506 (2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone CAS No. 1436212-59-7

(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone

Cat. No.: B2955506
CAS No.: 1436212-59-7
M. Wt: 333.79
InChI Key: ZQIQWVHJECKPOT-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety linked to a piperidine ring, which is further substituted with a fluoroaniline group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloropyridine, which is then subjected to a nucleophilic substitution reaction with a piperidine derivative. The resulting intermediate is further reacted with 2-fluoroaniline under specific conditions to yield the final product. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potentially different biological activities.

Scientific Research Applications

(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new assays.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted piperidines and chloropyridines, such as:

  • (2-Chloropyridin-4-yl)-[4-(2-chloroanilino)piperidin-1-yl]methanone
  • (2-Chloropyridin-4-yl)-[4-(2-methoxyanilino)piperidin-1-yl]methanone

Uniqueness

What sets (2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone apart is the specific combination of functional groups, which imparts unique chemical and biological properties. The presence of both a fluoroaniline and a chloropyridine moiety can influence its reactivity, binding affinity, and overall activity in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-16-11-12(5-8-20-16)17(23)22-9-6-13(7-10-22)21-15-4-2-1-3-14(15)19/h1-5,8,11,13,21H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIQWVHJECKPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2F)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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